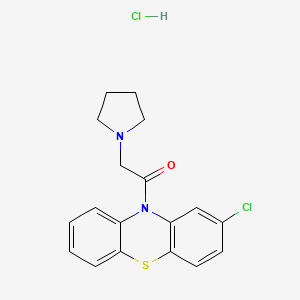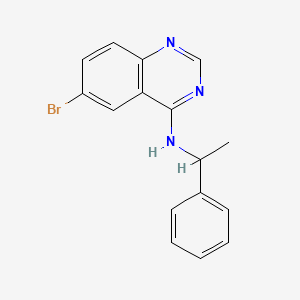
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloride, also known as chlorpromazine, is a medication used to treat various mental disorders such as schizophrenia, bipolar disorder, and severe anxiety. It belongs to the class of drugs known as phenothiazines, which act on the central nervous system to alleviate symptoms of mental illness.
Mécanisme D'action
The exact mechanism of action of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene is not fully understood. However, it is believed to work by blocking the action of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. Chlorpromazine also blocks the action of other neurotransmitters such as serotonin and norepinephrine. This leads to a decrease in the activity of certain areas of the brain, which can alleviate symptoms of mental illness.
Biochemical and Physiological Effects
Chlorpromazine has various biochemical and physiological effects on the body. It can cause sedation, drowsiness, and decreased alertness. It can also cause dry mouth, blurred vision, and constipation. Chlorpromazine can lower blood pressure and heart rate, and it can interfere with the body's ability to regulate temperature. It can also cause weight gain, metabolic changes, and hormonal imbalances.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorpromazine has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its effects on the brain are well-known. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Chlorpromazine can have variable effects depending on the dose and the individual, which can make it difficult to interpret results. It can also have side effects that can interfere with the experimental design.
Orientations Futures
There are several future directions for research on 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene. One area of interest is the development of new drugs that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene on the brain and the body. Additionally, there is ongoing research on the mechanisms of mental illness and the role of neurotransmitters in the regulation of mood, behavior, and cognition. Understanding these mechanisms could lead to the development of more targeted and effective treatments for mental illness.
Conclusion
In conclusion, 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene is a medication that has been extensively studied for its therapeutic effects on mental disorders. It is synthesized through a multi-step process and has various biochemical and physiological effects on the body. Chlorpromazine's mechanism of action is not fully understood, but it is believed to work by blocking the action of dopamine and other neurotransmitters. Chlorpromazine has advantages and limitations for lab experiments, and there are several future directions for research on this drug.
Méthodes De Synthèse
Chlorpromazine was first synthesized in 1950 by Paul Charpentier and his colleagues at Rhône-Poulenc Laboratories in France. The synthesis involves the reaction of 2-chloroacetophenone with thioacetamide to form 2-chloro-N-(2-thienyl)acetamide. This intermediate is then reacted with 2-dimethylaminomethyl-10H-phenothiazine to form 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene. The final product is obtained by crystallization from ethanol and hydrochloric acid.
Applications De Recherche Scientifique
Chlorpromazine has been extensively studied for its therapeutic effects on mental disorders. It has been shown to be effective in reducing psychotic symptoms such as hallucinations and delusions in patients with schizophrenia. It is also used to treat bipolar disorder and severe anxiety. In addition to its clinical applications, 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene has been used in scientific research to study the mechanisms of mental illness and the effects of psychotropic drugs on the brain.
Propriétés
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS.ClH/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20;/h1-2,5-8,11H,3-4,9-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLLJNEVMMZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-phenothiazin-10-yl)-2-pyrrolidin-1-yl-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5233405.png)
![7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5233407.png)
![1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine](/img/structure/B5233427.png)
![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5233444.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![4-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5233505.png)